molecular formula C9H4N4 B3210950 1H-indazole-4,6-dicarbonitrile CAS No. 1082041-45-9

1H-indazole-4,6-dicarbonitrile

Cat. No.: B3210950
CAS No.: 1082041-45-9
M. Wt: 168.15 g/mol
InChI Key: BFDZBAPEFCVIHL-UHFFFAOYSA-N
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Description

1H-Indazole-4,6-dicarbonitrile is a promising indazole-based chemical scaffold designed for pharmaceutical and life sciences research. Indazole derivatives are recognized for their broad spectrum of biological activities and are frequently explored in medicinal chemistry as key pharmacophores . The presence of dual cyano groups at the 4- and 6-positions of the indazole ring system may enhance the molecule's potential as a versatile building block for constructing more complex compounds, such as kinase inhibitors or other therapeutic agents . This compound is part of a class of heterocyclic aromatics that demonstrate significant research value. Related indazole-carbonitrile structures are investigated for their utility in drug discovery programs, particularly in oncology and for treating various disorders . The molecular framework is analogous to other nitrile-substituted indazoles, which are utilized in the synthesis of novel compounds with targeted biological functions . Researchers can leverage this chemical as a critical intermediate to develop new molecular entities for probing biological pathways. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic applications. Please consult the Safety Data Sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-4,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N4/c10-3-6-1-7(4-11)8-5-12-13-9(8)2-6/h1-2,5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDZBAPEFCVIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C#N)C=NN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Indazole 4,6 Dicarbonitrile and Analogs

Strategies for Constructing the Indazole Ring System with Dinitrile Functionality

The construction of the indazole ring is a fundamental step in the synthesis of 1H-indazole-4,6-dicarbonitrile. This can be achieved through various cyclization strategies, which can be broadly categorized into intramolecular annulation and condensation reactions.

Cyclization Reactions for Indazole Formation

Intramolecular annulation reactions are a powerful tool for the formation of the indazole ring. These methods typically involve the cyclization of a suitably substituted aromatic precursor. For the synthesis of this compound, a potential starting material would be a 2-halobenzonitrile derivative already bearing cyano groups at the desired positions. A plausible synthetic route could involve the reaction of a 2-halo-3,5-dicyanobenzaldehyde or a related ketone with hydrazine (B178648), followed by an intramolecular cyclization.

Another approach involves the [3+2] cycloaddition of arynes with diazo compounds. This method allows for the rapid construction of the indazole skeleton. For instance, the reaction of a benzyne (B1209423) generated from a 3,5-dicyano-2-(trimethylsilyl)phenyl triflate with a diazoalkane could potentially yield the desired this compound.

Starting Material Reagents and Conditions Product Key Features
2-Halo-3,5-dicyanobenzaldehyde1. Hydrazine hydrate (B1144303); 2. Base or metal catalystThis compoundBuilds upon a pre-functionalized aromatic ring.
3,5-Dicyano-2-(trimethylsilyl)phenyl triflateDiazoalkane, Fluoride source (e.g., CsF, TBAF)This compoundConvergent approach via aryne intermediate.

The condensation of hydrazine or its derivatives with ortho-substituted carbonyl compounds is a classic and widely used method for indazole synthesis. To obtain this compound, a starting material such as 2-formyl-3,5-dicyanobenzene or a related acetophenone (B1666503) derivative would be required. The reaction with hydrazine hydrate would lead to the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring.

A notable example of a related synthesis is the preparation of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile (B3239784) and hydrazine hydrate nih.gov. This demonstrates the feasibility of using polysubstituted benzonitriles as precursors for indazole synthesis.

Starting Material Reagent Intermediate Product
2-Formyl-3,5-dicyanobenzeneHydrazine hydrate2-Formyl-3,5-dicyanophenylhydrazoneThis compound
2-Acetyl-3,5-dicyanobenzeneHydrazine hydrate2-Acetyl-3,5-dicyanophenylhydrazone3-Methyl-1H-indazole-4,6-dicarbonitrile

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. While a specific MCR for this compound is not prominently reported, the general principles of MCRs for substituted indazoles could be adapted. For instance, a reaction involving a dicyano-substituted aniline, an aldehyde, and a source of the pyrazole (B372694) nitrogen atoms could potentially be developed.

Introduction and Functionalization of Nitrile Groups at Specific Ring Positions

The introduction of nitrile groups onto a pre-formed indazole ring is a key strategy for accessing this compound.

Directed Cyano-functionalization Methods

The direct introduction of cyano groups onto the indazole ring can be challenging due to the potential for multiple reaction sites. However, directed cyanation methods can provide regiochemical control.

One of the most established methods for introducing a nitrile group is the Sandmeyer reaction . thieme-connect.deorgsyn.org This reaction involves the diazotization of an amino group, followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst. A plausible route to this compound would start with 4,6-dinitro-1H-indazole. This precursor could be reduced to 4,6-diamino-1H-indazole, which would then undergo a double Sandmeyer reaction to yield the desired dicarbonitrile. The selective reduction of dinitrobenzimidazoles has been reported, suggesting the feasibility of the initial reduction step sigmaaldrich.com. While double Sandmeyer reactions can be challenging, they are not without precedent orgsyn.org.

Another powerful method for introducing nitrile groups is through palladium-catalyzed cyanation of halo-indazoles. For example, the synthesis of 1H-indazole-3-carbonitrile from 3-iodo-1H-indazole has been well-documented. orgsyn.orgorgsyn.org A similar strategy could be employed for the synthesis of this compound, starting from a 4,6-dihalo-1H-indazole. The reaction of 4,6-dibromo- or 4,6-diiodo-1H-indazole with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand, would be a viable approach. A related synthesis of 1H-indazole-3,7-dicarbonitrile from 7-iodo-1H-indazole using zinc cyanide and a palladium catalyst has been reported, lending strong support to this strategy thieme-connect.de.

Starting Material Reagents and Conditions Product Key Features
4,6-Diamino-1H-indazole1. NaNO₂, HCl (diazotization); 2. CuCN (Sandmeyer)This compoundUtilizes a well-established named reaction.
4,6-Dihalo-1H-indazoleZn(CN)₂, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., dppf)This compoundModern cross-coupling methodology.

Transformation of Precursor Groups to Nitriles

A fundamental approach to synthesizing dinitrile-substituted indazoles involves the transformation of other functional groups into the required nitrile moieties. While direct synthesis is often preferred, the conversion of existing precursors on a pre-formed indazole ring can be a viable strategy.

One common method for introducing nitrile groups is through the dehydration of primary amides. This transformation can be achieved using various dehydrating agents. For instance, the conversion of a diamide (B1670390) precursor, 1H-indazole-4,6-dicarboxamide, to this compound would typically involve treatment with reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The reaction conditions for such dehydrations need to be carefully optimized to avoid side reactions on the indazole ring.

Another important precursor for the nitrile group is the aldehyde. The conversion of an aldehyde to a nitrile can be accomplished through a two-step process involving the formation of an oxime followed by dehydration. The oxime is typically formed by reacting the aldehyde with hydroxylamine. Subsequent dehydration of the oxime to the nitrile can be effected by various reagents, including acetic anhydride, phosphorus pentoxide, or specialized catalysts.

Furthermore, the direct conversion of an aryl halide to a nitrile, known as cyanation, is a powerful tool. Palladium-catalyzed cyanation reactions are widely used for this purpose. orgsyn.org Various cyanide sources, such as potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium ferrocyanide (K₄[Fe(CN)₆]), have been employed in these reactions. orgsyn.org While traditional methods often required harsh conditions, significant advancements have been made in developing milder and more efficient palladium-catalyzed cyanation protocols. orgsyn.org For example, the use of zinc cyanide has shown improved efficiency, and methods employing the less toxic potassium ferrocyanide have been developed. orgsyn.org These cyanation strategies could be applied to a di-halogenated indazole precursor to yield this compound.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound and its analogs has significantly benefited from the development of both transition metal-catalyzed and metal-free catalytic systems.

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are extensively used in the synthesis of indazole derivatives. niist.res.in These metals facilitate a variety of bond-forming reactions that are key to constructing the indazole core and introducing substituents.

C-H activation has emerged as a powerful strategy for the direct functionalization of unreactive C-H bonds, streamlining synthetic routes by avoiding the pre-functionalization of starting materials. youtube.com In the context of indazole synthesis, transition metal-catalyzed C-H activation allows for the direct introduction of various functional groups onto the indazole scaffold.

Rhodium and copper co-catalyzed systems have been effectively used for the synthesis of 1H-indazoles through a sequential C-H bond activation and intramolecular cascade annulation. nih.govnih.gov For instance, the reaction of benzimidates with nitrosobenzenes in the presence of Rh(III) and Cu(II) catalysts can afford 1H-indazoles. nih.govnih.gov The proposed mechanism involves the generation of a rhodacycle intermediate via C-H activation, followed by migratory insertion and subsequent cyclization. nih.gov

Hydrazine-directed C-H functionalization is another important approach. For example, a rhodium-catalyzed reaction of phenylhydrazines with 1-alkynylcyclobutanols proceeds via a [4+1] annulation to produce 1H-indazole derivatives. nih.gov This process highlights the utility of a directing group to achieve regioselective C-H activation.

Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted indazoles. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.

The Suzuki cross-coupling reaction, which couples an organoboron compound with a halide or triflate, is a prominent example. This reaction can be used to introduce aryl or other substituents onto the indazole ring. For instance, a palladium-catalyzed Suzuki coupling has been employed in the synthesis of di(het)arylated indazoles. researchgate.net

Copper-catalyzed coupling reactions are also valuable, particularly for the synthesis of N-arylated indazoles. d-nb.info A copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a convenient route to N-phenyl- and N-thiazolyl-1H-indazoles. d-nb.info This method is advantageous as it utilizes readily available and less expensive starting materials compared to their bromo- or iodo-analogs. d-nb.info

Furthermore, a copper-catalyzed cascade coupling-condensation process of 2-halobenzonitriles with hydrazine derivatives can provide substituted 3-aminoindazoles. organic-chemistry.org

Metal-Free Catalytic Systems

While transition metal catalysis is powerful, the development of metal-free synthetic methods is highly desirable to avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical applications.

Several metal-free approaches to indazole synthesis have been reported. One such method involves the synthesis of 1H-indazoles from o-aminobenzoximes. nih.gov This reaction proceeds through the selective activation of the oxime in the presence of the amino group, using methanesulfonyl chloride and triethylamine, and offers a mild and scalable route to indazoles. nih.gov

Another metal-free strategy utilizes an iodobenzene-catalyzed intramolecular C-H amination of hydrazones. iosrjournals.org This reaction employs Oxone as an oxidant and proceeds under mild conditions to afford N-aryl substituted 1H-indazoles in moderate to good yields. iosrjournals.org

Green chemistry approaches have also been explored, such as the use of lemon peel powder as a natural and efficient catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate under ultrasound irradiation. researchgate.netresearchgate.net

Regioselective Synthesis and Tautomer Control in Indazole Chemistry

Indazole exists in two main tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole. beilstein-journals.orgresearchgate.net The control of regioselectivity in reactions involving the indazole nucleus, particularly N-alkylation and N-arylation, is a critical aspect of its chemistry.

The direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. beilstein-journals.org Therefore, developing regioselective protocols is essential. The outcome of these reactions is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring. beilstein-journals.orgnih.gov

For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a variety of substituted indazoles. beilstein-journals.orgnih.gov The steric and electronic properties of the substituents on the indazole ring play a significant role in determining the N1/N2 ratio. beilstein-journals.orgnih.gov For example, electron-withdrawing groups at the C7 position can lead to excellent N2-regioselectivity. beilstein-journals.org

In contrast, N-acylation of indazoles generally provides the N1-substituted regioisomer, which is the thermodynamically more stable product. beilstein-journals.org This can occur via isomerization of the initially formed N2-acylindazole. beilstein-journals.org

Theoretical studies, such as those using density functional theory (DFT), have provided mechanistic insights into the regioselectivity of indazole alkylation. researchgate.netbeilstein-journals.org These studies suggest that chelation and non-covalent interactions can play a crucial role in directing the regiochemical outcome. researchgate.netbeilstein-journals.org

The reaction of indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been shown to produce (1H-indazol-1-yl)methanol derivatives, highlighting the preferential reaction at the N1 position under these conditions. nih.gov

The choice of catalyst can also influence regioselectivity. For example, in the cycloaddition of monosubstituted diazo ketones with benzyne, the presence of a silver salt can block the N1 position of the initially formed 1H-indazole, leading to arylation at the N2 position. orgsyn.org

Differential Synthesis of 1H- and 2H-Indazole Isomers

The synthesis of indazoles often yields a mixture of 1H- and 2H-isomers, the ratio of which is influenced by both kinetic and thermodynamic factors during the reaction. The 1H-tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer. nih.govresearchgate.net Consequently, methods that allow for equilibration can favor the formation of the desired 1H-indazole. nih.gov

One common strategy to achieve regioselective synthesis of 1H-indazoles involves the cyclization of appropriately substituted precursors. For instance, the use of N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles can lead to the formation of 1H-indazoles in good to excellent yields. beilstein-journals.org The choice of solvent and base can also play a crucial role in directing the regioselectivity of N-alkylation on a pre-formed indazole ring. Studies have shown that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for the selective N-1 alkylation of indazoles. nih.govbeilstein-journals.org

Furthermore, N-acylation of indazoles has been reported to yield the N-1 substituted regioisomer through the isomerization of the initially formed N-2 acylindazole to the more stable N-1 product. nih.gov This thermodynamic preference for the 1H-isomer is a key principle in designing synthetic routes that maximize its yield. In the context of this compound, while specific literature is scarce, these general principles of favoring the thermodynamically more stable 1H isomer would apply.

Control of Substitution Patterns (e.g., 4,6-dicarbonitrile vs. 5,6-dicarbonitrile)

The control of the substitution pattern, particularly the placement of the two nitrile groups at the 4 and 6 positions of the indazole ring, is a significant synthetic hurdle. The regioselectivity of such substitutions is dictated by the electronic and steric properties of the starting materials and the reaction conditions.

While a direct synthetic route for this compound is not extensively documented in readily available literature, the synthesis of related dicarbonitrile-substituted heterocycles can provide insights. The synthesis of substituted indazoles often begins with a functionalized benzene (B151609) ring that already contains the desired substituents or their precursors. For example, a potential synthetic precursor for this compound could be a 3,5-dicyanophenylhydrazine derivative which would then undergo a cyclization reaction.

The cyclization of hydrazones derived from substituted acetophenones and benzophenones in the presence of polyphosphoric acid (PPA) is a known method for preparing indazoles. researchgate.net The final substitution pattern on the indazole ring is determined by the substituents on the initial phenylhydrazone. Therefore, to obtain the 4,6-dicarbonitrile isomer, one would need to start with a hydrazine attached to a benzene ring bearing nitrile groups at the positions that will become the 4 and 6 positions of the indazole.

The table below illustrates the relationship between the starting material and the potential indazole product, highlighting the importance of the precursor's substitution pattern.

Starting Material PrecursorPotential Indazole Product
3,5-DicyanophenylhydrazineThis compound
4,5-Dicyanophenylhydrazine1H-Indazole-5,6-dicarbonitrile

This table is illustrative and based on general principles of retrosynthetic analysis for indazole synthesis.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. researchgate.netfrontiersin.org This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

In the context of synthesizing dinitrile-substituted heterocycles, several green approaches are being explored. The use of water as a solvent in the synthesis of nitrogen-containing heterocycles is a significant advancement, as it is a benign and readily available solvent. nih.gov Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.net

For the synthesis of indazoles specifically, electrochemical methods represent a sustainable alternative. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to form 1H-indazoles has been developed, offering an operationally simple and less expensive route that avoids harsh chemical oxidants. kfupm.edu.sa

The use of alternative solvents is another key aspect of green chemistry. Ionic liquids and deep eutectic solvents are being investigated as replacements for volatile organic compounds (VOCs). mdpi.com For example, polyethylene (B3416737) glycol (PEG) has been used as a green solvent for the synthesis of other heterocyclic systems. While specific applications to this compound are not yet reported, these green methodologies offer promising avenues for future research to develop more environmentally friendly synthetic routes.

The table below summarizes some green chemistry approaches applicable to heterocycle synthesis.

Green Chemistry ApproachDescriptionPotential Application in Indazole Synthesis
Use of Green Solvents Replacing hazardous organic solvents with water, ionic liquids, or bio-based solvents. nih.govmdpi.comPerforming cyclization or substitution reactions in aqueous media or deep eutectic solvents.
Alternative Energy Sources Employing microwaves or ultrasound to accelerate reactions and improve energy efficiency. researchgate.netMicrowave-assisted synthesis of the indazole ring from precursors.
Catalysis Utilizing catalysts to enable more efficient and selective reactions under milder conditions.Development of specific catalysts for the regioselective dicyanation of the indazole core.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Cycloaddition reactions that form the indazole ring with minimal byproducts.

Chemical Reactivity and Transformations of 1h Indazole 4,6 Dicarbonitrile

Reactivity of the Indazole Nucleus

The indazole nucleus, a fused bicyclic heteroaromatic system, exhibits reactivity that is significantly modulated by the presence of the two powerful electron-withdrawing nitrile groups.

Indazoles are known to undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com However, the benzene (B151609) portion of the 1H-indazole-4,6-dicarbonitrile nucleus is expected to be strongly deactivated towards electrophilic aromatic substitution. The nitrile groups at positions C4 and C6 withdraw electron density from the carbocyclic ring, making it less susceptible to attack by electrophiles.

Conversely, the pyrazole (B372694) ring, particularly the C3 position, remains a potential site for electrophilic attack. Regioselective halogenation at the C3 position is a well-documented reaction for various indazole derivatives. For instance, treatment of substituted indazoles with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) can lead to the efficient introduction of a halogen at the C3 position. chim.it While not specifically documented for this compound, a similar reactivity pattern is anticipated.

Table 1: Examples of C3-Halogenation on the Indazole Ring

Starting Material Reagent Solvent Product Yield Reference
6-Bromoindazole I₂, KOH DMF 6-Bromo-3-iodo-1H-indazole Good chim.it
5-Methoxyindazole I₂, KOH Dioxane 3-Iodo-5-methoxy-1H-indazole Quantitative chim.it
5-Bromoindazole NIS, KOH CH₂Cl₂ 5-Bromo-3-iodo-1H-indazole - chim.it

This data is based on related indazole compounds and suggests a potential reaction pathway for this compound.

Nucleophilic aromatic substitution (SNA_r_) on the benzene ring of an indazole is generally difficult unless activated by potent electron-withdrawing groups. The presence of two nitrile groups at C4 and C6 in this compound would theoretically activate positions C5 and C7 for SNA_r_ if a suitable leaving group (e.g., a halogen) were present at either position.

Studies on other electron-deficient heterocyclic systems support this principle. For example, intramolecular amination to form the indazole ring can proceed via the displacement of a nitro group. organic-chemistry.org Furthermore, nucleophilic substitution of halogens is well-known in other electron-poor azole systems, such as nitro- and bromo-substituted imidazoles. rsc.org This suggests that a hypothetical 5-halo- or 7-halo-1H-indazole-4,6-dicarbonitrile would be a prime candidate for nucleophilic substitution reactions, although specific examples for this exact substrate are not prominent in the literature.

Transformations Involving the Nitrile Functionalities

The nitrile groups at C4 and C6 are versatile functional handles that can be converted into a range of other functionalities, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. This transformation would convert this compound into 1H-indazole-4,6-dicarboxylic acid . The synthesis of 1H-indazole-3-carboxylic acid from its corresponding amide and ester precursors is a well-established process, often achieved by heating with sodium hydroxide, followed by acidification. semanticscholar.org A similar two-step hydrolysis of the dinitrile is expected to be a viable synthetic route to the diacid.

Reduction: The reduction of nitriles offers a pathway to primary amines or aldehydes.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. semanticscholar.org Catalytic hydrogenation using catalysts such as Raney nickel or palladium is also a common and economical method for this conversion. nih.gov This would transform this compound into 4,6-bis(aminomethyl)-1H-indazole .

Reduction to Aldehydes: Partial reduction of nitriles to aldehydes can be achieved using specific reagents like Diisobutylaluminium hydride (DIBAL-H), which, after aqueous workup, yields the corresponding aldehyde. nih.gov

Table 2: General Methods for Nitrile Group Reduction

Transformation Reagent(s) Product Reference
Nitrile to Primary Amine Lithium aluminum hydride (LiAlH₄) R-CH₂NH₂ semanticscholar.org
Nitrile to Primary Amine H₂, Raney Nickel / Palladium R-CH₂NH₂ nih.gov
Nitrile to Aldehyde 1. Diisobutylaluminium hydride (DIBAL-H) 2. H₂O R-CHO nih.gov

While cycloaddition reactions are fundamental in heterocyclic synthesis, often used to construct the indazole ring itself chemicalbook.comorganic-chemistry.org, the direct participation of the nitrile functionalities of this compound in cycloaddition reactions is not widely documented. In principle, the C≡N triple bond could act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to form tetrazole or oxadiazole rings, respectively. However, specific research demonstrating this reactivity on the this compound scaffold is limited.

N-Functionalization of this compound

The direct functionalization of the nitrogen atoms in the pyrazole ring is one of the most common transformations for indazoles. Alkylation or acylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products. beilstein-journals.org The regiochemical outcome of these reactions is highly dependent on the electronic nature of substituents on the indazole ring, the electrophile used, the base, and the solvent system. beilstein-journals.orgnih.gov

For electron-deficient indazoles, such as those with nitro or carboxylate groups, the regioselectivity of N-alkylation can be finely tuned. nih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor N1 alkylation, especially when a substituent at C7 is absent. beilstein-journals.orgnih.gov Conversely, substituents at the C7 position, like a nitro or ester group, have been shown to direct alkylation to the N2 position with high selectivity. nih.gov Given that this compound has electron-withdrawing groups on the benzene ring but an unsubstituted C7 position, its alkylation behavior is expected to be sensitive to the reaction conditions. Studies on the closely related 1H-indazole-3-carbonitrile have been conducted to evaluate these mechanistic pathways. beilstein-journals.org The reaction of various nitro-indazoles with formaldehyde (B43269) to yield N1-hydroxymethyl derivatives has also been reported, indicating another route for N-functionalization. nih.govsemanticscholar.org

Table 3: Influence of Reaction Conditions on Regioselectivity of Indazole N-Alkylation

Indazole Substituent Base Solvent Outcome Reference
3-Carboxymethyl NaH THF >99% N1-selectivity nih.gov
7-NO₂ NaH THF ≥96% N2-selectivity nih.gov
5-Bromo-3-carboxylate Cs₂CO₃ DMF Mixture of N1 and N2 beilstein-journals.org
5-Bromo-3-carboxylate K₂CO₃ DMF Mixture of N1 and N2 beilstein-journals.org

This data, derived from various substituted indazoles, provides a predictive framework for the N-functionalization of this compound.

N-Alkylation and N-Acylation Reactions

The presence of two nitrogen atoms in the pyrazole ring (N1 and N2) makes the regioselectivity of substitution reactions a central theme in indazole chemistry. The alkylation or acylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products, with the ratio being highly dependent on the reaction conditions and the nature of substituents on the indazole ring.

N-Alkylation: The direct alkylation of the 1H-indazole core is a common transformation that can lead to two regioisomeric products: the N1- and N2-alkylated indazoles. The 1H-tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. semanticscholar.org Consequently, reactions that proceed under thermodynamic control often favor the N1-substituted product. semanticscholar.org

The presence of strong electron-withdrawing groups, such as the two nitrile groups in this compound, is expected to significantly influence the outcome of N-alkylation. Studies on other electron-deficient indazoles, for instance those bearing nitro (NO₂) or carboxylate (CO₂Me) groups, have shown that the electronic properties of the substituents play a crucial role. For example, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving high N1-selectivity in many substituted indazoles. semanticscholar.orgumich.edu Conversely, indazoles with an electron-withdrawing group at the C7 position have demonstrated excellent N2-regioselectivity under similar conditions. semanticscholar.orgumich.edu The specific positioning of the dinitrile groups at C4 and C6 would likely influence the nucleophilicity of both N1 and N2, and the precise regioselectivity would depend on a balance of steric and electronic factors, as well as the specific base and solvent system employed. semanticscholar.orgnih.gov

Interactive Data Table: Conditions for N-Alkylation of Substituted Indazoles

Indazole Substrate (Example)Alkylating AgentBase / SolventMajor ProductReference
3-Carboxymethyl-1H-indazoleAlkyl bromideNaH / THF>99% N1 semanticscholar.orgumich.edu
C7-NO₂-1H-indazoleAlkyl bromideNaH / THF≥96% N2 semanticscholar.orgumich.edu
Methyl 1H-indazole-7-carboxylatePentyl bromideNaH / THFN2 selective umich.edu
Methyl 5-bromo-1H-indazole-3-carboxylaten-PentanolDBAD, PPh₃ / THFN2 selective (1:2.9 ratio) researchgate.net
Methyl 5-bromo-1H-indazole-3-carboxylateTosylatesCs₂CO₃ / Dioxane>90% N1 nih.gov

N-Acylation: The N-acylation of indazoles is generally more regioselective than alkylation. It is suggested that N-acylation provides the N1-substituted regioisomer, which is thermodynamically more stable. semanticscholar.org Should any N2-acylindazole form, it may isomerize to the more stable N1 product. semanticscholar.orgnih.gov An electrochemical method for the selective N1-acylation of indazoles has also been developed, involving the reduction of the indazole to an anion followed by reaction with an acid anhydride. rsc.org Given these precedents, it is highly probable that the acylation of this compound would proceed with high selectivity at the N1 position.

Introduction of Diverse Substituents on the Indazole Nitrogen

The functionalization of the indazole nitrogen is not limited to simple alkyl or acyl groups. A wide variety of substituents can be introduced, leading to a diverse library of compounds with tailored properties. This is often achieved through N-alkylation or N-arylation reactions.

The conditions for introducing these substituents are extensions of the N-alkylation protocols. The choice of base, solvent, and electrophile (e.g., alkyl halides, tosylates, or aryl halides) dictates the outcome and regioselectivity. nih.govresearchgate.net For instance, Mitsunobu conditions have been shown to favor the formation of the N2-regioisomer in certain cases. semanticscholar.orgnih.gov Palladium-catalyzed cross-coupling reactions are also employed for the N-arylation of unprotected indazoles.

For this compound, the introduction of diverse substituents would follow these general principles. The electron-deficient nature of the ring would make it a suitable substrate for various coupling reactions. The ability to selectively introduce substituents at either the N1 or N2 position allows for the synthesis of distinct isomers with potentially different biological activities or material properties. For example, N1-substituted indazoles like Danicopan and N2-substituted ones like Pazopanib are both important pharmaceutical agents. nih.gov

Ring Modification and Rearrangement Studies

The modification of the indazole ring itself, through ring-opening or rearrangement, represents a more profound transformation. The high aromaticity and stability of the indazole system generally require forcing conditions for such reactions to occur.

For this compound, the two strongly electron-withdrawing nitrile groups render the benzene portion of the molecule highly electron-deficient. This electronic character suggests a susceptibility to nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present on the benzene ring. nih.gov

Regarding ring stability, studies have shown that unprotected indazoles (possessing a free N-H bond) are notably resilient to ring-opening isomerization, even in the presence of a strong base. researchgate.net This is a critical feature for this compound, as the N-H proton can be removed by a base to form an indazolide anion, which is stable and resists further degradation. In contrast, N-protected indazoles can be prone to an undesirable ring-opening reaction that yields ortho-aminobenzonitriles. researchgate.net

While specific rearrangement studies on this compound are not documented, thermal or photochemical rearrangements are known for other heterocyclic systems. nih.gov For example, some fused indazole derivatives can undergo nucleophile-initiated ring-opening and ring-closure (ANRORC) reactions to yield isomeric products. nih.gov The extreme electronic nature of the dicarbonitrile substrate could potentially enable unique, yet-to-be-discovered rearrangement pathways.

Bond-Forming Heterocyclizations Involving Indazole Dicarbonitriles

A particularly promising area of reactivity for this compound involves the dicarbonitrile moiety itself. Ortho-dinitriles are well-established precursors for the synthesis of fused heterocyclic systems, most notably macrocycles like phthalocyanines. semanticscholar.orgumich.edunih.gov The cyclocondensation of four molecules of a phthalonitrile (B49051) derivative, typically in the presence of a metal salt or a strong base in a high-boiling solvent, leads to the formation of the highly stable 18-π-electron phthalocyanine (B1677752) macrocycle. wisdomlib.org

By analogy, this compound can be viewed as a heterocyclic analogue of phthalonitrile. It is therefore a prime candidate for participating in similar cyclotetramerization reactions. Such a reaction would be expected to produce novel, expanded heterocyclic systems where four indazole units are fused around a central cavity, potentially coordinating a metal ion. These "indazolo-phthalocyanine" analogues would possess unique electronic, optical, and coordination properties due to the integration of the indazole rings into the macrocyclic framework.

The synthesis of such macrocycles can be complex. Statistical condensation of a single dinitrile precursor often leads to the formation of the desired tetrameric macrocycle. researchgate.net This bond-forming heterocyclization represents a powerful method for constructing large, functional molecular architectures from the this compound building block.

Advanced Spectroscopic and Structural Characterization of 1h Indazole 4,6 Dicarbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure and dynamics of chemical compounds in solution. For indazole derivatives, NMR is particularly insightful for analyzing tautomerism and conformational equilibria.

Multi-Nuclear NMR Investigations (¹H, ¹³C, ¹⁵N)

Multi-nuclear NMR studies, including ¹H, ¹³C, and ¹⁵N NMR, provide a detailed picture of the electronic environment of each atom within the molecule. In the context of indazole derivatives, these techniques are instrumental in distinguishing between the 1H and 2H tautomers, which often coexist in solution. The chemical shifts of the protons and carbons in the heterocyclic ring are sensitive to the position of the substituent and the tautomeric form.

For instance, a study on the addition mechanism of 1H-indazole and its nitro derivatives to formaldehyde (B43269) utilized ¹H and ¹³C NMR to characterize the resulting products. nih.govsemanticscholar.org The chemical shifts of the aromatic protons and carbons were found to be dependent on the presence and position of the nitro group. nih.govsemanticscholar.org Theoretical calculations, such as those using the Gauge-Invariant Atomic Orbital (GIAO) method, have been employed to support the experimental NMR assignments and to provide a sound basis for the observed chemical shifts. nih.govsemanticscholar.org

A series of indazole N1-oxide derivatives were studied using ¹H, ¹³C, and ¹⁵N NMR, revealing that the ¹⁵N resonance of the N1-oxide is significantly shielded compared to the corresponding deoxygenated indazole. researchgate.net This highlights the sensitivity of ¹⁵N NMR to the electronic structure of the indazole core.

Table 1: Representative NMR Data for Indazole Derivatives

CompoundNucleusSolventChemical Shift (ppm)
1H-Indazole¹HDMSO-d₆13.1 (NH), 8.10 (H3), 7.78 (H4), 7.58 (H7), 7.36 (H6), 7.13 (H5) chemicalbook.com
1H-Indazole-4-carbaldehyde¹HNot SpecifiedData available chemicalbook.com
(1H-Indazol-1-yl)methanol¹HDMSO-d₆Data available for various nitro-substituted derivatives nih.gov
Indazole N1-oxide derivative¹⁵NNot Specified~30 ppm more shielded than the corresponding indazole researchgate.net

This table is for illustrative purposes and contains data for related indazole compounds due to the absence of specific data for 1H-indazole-4,6-dicarbonitrile.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, NOESY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. For this compound, these experiments would allow for the definitive assignment of all proton and carbon signals, including the quaternary carbons of the nitrile groups and the indazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, offering valuable insights into the conformation and stereochemistry of the molecule. In the case of substituted indazoles, NOESY can help determine the preferred orientation of substituents and elucidate the three-dimensional structure in solution.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. researchgate.netnih.gov This technique is crucial for understanding the precise bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in a crystal lattice.

Analysis of Hydrogen Bonding Networks

For indazole derivatives, X-ray crystallography is particularly important for identifying and characterizing the hydrogen bonding networks. The N-H proton of the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole (B372694) ring and any substituents can act as acceptors. In this compound, the nitrogen atoms of the nitrile groups could also participate in hydrogen bonding.

The analysis of hydrogen bonding is critical as it dictates the supramolecular assembly and can significantly influence the physical properties of the material. For example, in the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, extensive N-H···N hydrogen bonds were observed, playing a key role in the molecular packing. mdpi.com

Conformational Preferences in Crystalline State

The solid-state conformation of a molecule, as determined by X-ray crystallography, provides a snapshot of a low-energy arrangement. This information is valuable for understanding the intrinsic conformational preferences of the molecule, which can be influenced by steric and electronic effects of the substituents. For this compound, the crystal structure would reveal the planarity of the indazole ring and the orientation of the nitrile groups relative to the bicyclic core.

Studies on related heterocyclic systems have demonstrated the power of X-ray crystallography in elucidating detailed structural features. For instance, the crystal structure of a substituted pyridazino[4,5-b]indole derivative revealed specific twist angles between the different ring systems within the molecule. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and probing intermolecular interactions.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the N-H stretching vibration of the indazole ring, the C≡N stretching of the nitrile groups, and the various C-H and C-C stretching and bending modes of the aromatic system.

The position and shape of the N-H stretching band can be indicative of hydrogen bonding. In the FT-IR spectrum of a pale yellow solid derivative of pyridine (B92270), N-H stretching vibrations were observed at 3554 and 3478 cm⁻¹. rsc.org The C≡N stretching vibration typically appears in the region of 2200-2260 cm⁻¹ and would be a prominent feature in the spectrum of this compound. A reported pyridine dicarbonitrile derivative showed a C≡N stretch at 2217 cm⁻¹. rsc.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-C bonds of the aromatic ring and the C≡N triple bond. Surface-enhanced Raman spectroscopy (SERS) studies on 1H-indazole have provided insights into its adsorption behavior on metal surfaces. nih.gov

Table 2: Characteristic Vibrational Frequencies for Related Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Indazole)Stretching3100-3500 rsc.org
C≡N (Nitrile)Stretching2200-2260 rsc.org
C=C (Aromatic)Stretching1400-1600
C-H (Aromatic)Stretching3000-3100

This table provides general ranges and data from related compounds, as specific data for this compound is not available in the searched literature.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) stands as an indispensable analytical technique in the structural elucidation of novel chemical entities. Its capacity to provide exceptionally accurate mass measurements enables the unambiguous determination of elemental compositions, a critical step in confirming the identity of a synthesized compound. When coupled with tandem mass spectrometry (MS/MS), HRMS further unravels the intricate fragmentation patterns of a molecule, offering deep insights into its structural framework. While specific HRMS data for this compound is not extensively detailed in publicly accessible literature, the principles of its characterization can be effectively demonstrated through the analysis of structurally related aromatic dinitriles, such as phthalonitrile (B49051) derivatives. These compounds share the key dicarbonitrile functional groups, and their behavior under mass spectrometric analysis provides a valuable proxy for understanding the advanced characterization of this compound.

The primary objective of HRMS in the characterization of a compound like this compound is the verification of its molecular formula (C₉H₄N₄). The theoretical exact mass of the neutral molecule is calculated based on the sum of the exact masses of its constituent isotopes. This calculated mass is then compared with the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) obtained from the HRMS instrument. The minuscule difference between the theoretical and observed mass, typically expressed in parts per million (ppm), serves as a stringent confirmation of the elemental composition. For instance, the analysis of a related compound, 4-bromo-5-nitro-phthalonitrile (B3049438) (C₈H₂BrN₃O₂), showcases this principle, with a calculated exact mass of 250.93304 Da. An experimental HRMS measurement yielding a molecular ion peak at a mass-to-charge ratio (m/z) extremely close to this value would confirm its elemental formula with high confidence.

The subsequent stage of analysis involves tandem mass spectrometry (MS/MS) to probe the molecule's fragmentation pathways. In a typical MS/MS experiment, the molecular ion of interest is isolated and then subjected to fragmentation, often through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. The fragmentation of aromatic nitriles is influenced by the stability of the aromatic system and the nature of the substituent groups. Common fragmentation pathways for dinitrile compounds may involve the loss of cyanide radicals (•CN) or neutral hydrogen cyanide (HCN) molecules. In the case of this compound, fragmentation could be initiated by the loss of a hydrogen atom, followed by the sequential or concerted loss of HCN molecules from the dinitrile groups and cleavage of the pyrazole ring. The high mass accuracy of the fragment ions, as determined by HRMS, is crucial for deducing their elemental compositions and, consequently, their structures.

To illustrate the data obtained from such an analysis, the following tables present hypothetical, yet representative, HRMS and MS/MS data for a generic aromatic dinitrile compound, which mirrors the expected findings for this compound.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for Molecular Formula Determination

ParameterValue
Compound Aromatic Dinitrile (Proxy)
Molecular Formula C₉H₄N₄
Ionization Mode Electrospray (Positive)
Adduct [M+H]⁺
Calculated m/z 169.05087
Observed m/z 169.05112
Mass Error (ppm) 1.5
Conclusion The low mass error strongly supports the assigned elemental composition.

Table 2: Illustrative Tandem Mass Spectrometry (MS/MS) Fragmentation Data

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
169.05112142.04031HCN[M+H-HCN]⁺
169.05112115.029752HCN[M+H-2HCN]⁺
142.04031115.02975HCN[M+H-2HCN]⁺

The detailed analysis of these fragmentation pathways provides a structural fingerprint of the molecule, allowing for the differentiation between isomers and the confirmation of the connectivity of atoms within the molecular structure. The stability of the indazole ring system, combined with the electron-withdrawing nature of the nitrile groups, would dictate the specific fragmentation patterns observed for this compound, making HRMS an essential tool for its comprehensive structural characterization.

Theoretical and Computational Investigations of 1h Indazole 4,6 Dicarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for predicting the behavior of heterocyclic compounds. Methods like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to optimize molecular geometries and calculate electronic properties and energies for the indazole family. nih.govnih.govepstem.net

Electronic Structure Elucidation (HOMO-LUMO analysis, electrostatic potential)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions. nih.govchalcogen.ro A smaller gap generally implies higher reactivity. chalcogen.ro

For the indazole scaffold, DFT calculations have been used to determine these values for various derivatives. nih.gov For 1H-indazole-4,6-dicarbonitrile, the presence of two strongly electron-withdrawing nitrile (-CN) groups at positions 4 and 6 is expected to have a profound effect. These groups would significantly lower the energy of both the HOMO and LUMO compared to the parent indazole. This stabilization would likely result in a larger HOMO-LUMO gap, suggesting greater kinetic stability.

Table 1: Calculated HOMO, LUMO, and Energy Gap (ΔE) for Representative Indazole Derivatives using DFT/6-31+G(d,p) Note: This data is for illustrative purposes and is derived from studies on different indazole derivatives, not this compound itself.

CompoundHOMO (eV)LUMO (eV)ΔE (eV)Source
8a (An N-butyl-3-carboxamide indazole derivative)-6.0453-0.862385.18292 nih.gov
8b (An N-butyl-3-carboxamide indazole derivative)-5.51394-1.071634.44231 nih.gov
8c (An N-butyl-3-carboxamide indazole derivative)-5.88654-0.819995.06655 nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. researchgate.netnih.gov It identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would be expected to show significant negative potential around the pyrazolic nitrogen atoms and the nitrogen atoms of the nitrile groups. Conversely, highly positive potential would be anticipated on the hydrogen attached to N1 and around the carbons of the nitrile groups, indicating their susceptibility to nucleophilic interaction.

Energetics of Tautomeric and Isomeric Forms

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net Extensive computational and experimental work has established that the 1H-tautomer is thermodynamically more stable. researchgate.net For the parent indazole, calculations at the MP2/6-31G** level show the 1H-tautomer to be more stable than the 2H form by approximately 15 kJ·mol⁻¹. nih.gov This preference is generally maintained across many substituted indazoles. nih.gov

However, the relative stability can be influenced by substitution patterns. For example, in a study of 3-methyl- and 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-ones, the 2H-tautomer was found to be slightly more stable than the 1H form by a very small margin (1.7–1.9 kJ·mol⁻¹), demonstrating that substituent effects can alter the energetic landscape. nih.govresearchgate.net

For this compound, it is highly probable that the 1H-tautomer remains the most stable form. A definitive quantification of the energy difference between the 1H and 2H tautomers would require specific B3LYP/6-31G** or similar level calculations. researchgate.net

Table 2: Calculated Relative Stabilities of Indazole Tautomers Note: Data is from various indazole systems to illustrate the general principles.

Compound SystemMethodMost Stable TautomerEnergy Difference (kJ·mol⁻¹)Source
Indazole (unsubstituted)MP2/6-31G**1H~15 nih.gov
1,5,6,7-tetrahydro-4H-indazol-4-oneHF/6-31G1H0.93 researchgate.net
3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneHF/6-31G2H1.73 researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is indispensable for mapping the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. This includes identifying short-lived intermediates, characterizing the geometry of transition states, and calculating the energy barriers that govern reaction rates.

Transition State Characterization and Activation Energy Calculations

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure is a critical piece of information for understanding how a reaction proceeds. Computational methods are used to locate these TS structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. youtube.com

Quantum mechanical analyses of reactions involving indazoles, such as N2 alkylation, have successfully calculated the activation energies for competing pathways (e.g., N1 vs. N2 attack). wuxibiology.com In one study, the activation energy for N1 alkylation of indazole was calculated to be 12.76 kcal/mol, while the barrier for N2 alkylation was 13.87 kcal/mol, providing a basis to explore the observed reaction selectivity. wuxibiology.com For any proposed reaction of this compound, a similar computational protocol (e.g., DFT with a suitable basis set) would be employed to locate all relevant transition states and calculate the activation energies, thereby predicting the most kinetically favorable outcomes. wuxibiology.comacs.org

Reaction Pathway Mapping and Energetic Profiles

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile or reaction pathway map can be constructed. This map provides a comprehensive, step-by-step description of the reaction mechanism.

For instance, mechanistic studies on the synthesis of indazoles via transition-metal-catalyzed C-H activation have been supported by DFT calculations to delineate the sequence of events, including C-H activation, migratory insertion, and reductive elimination. nih.gov Similarly, the mechanism for the reaction of NH-indazoles with formaldehyde (B43269) was elucidated by calculating the energies of the reactants, the protonated intermediates, and the final products, confirming the thermodynamic favorability of forming the N1-substituted isomer. nih.gov

Prediction of Spectroscopic Parameters (e.g., GIAO calculations for NMR chemical shifts)

Theoretical calculations are a powerful tool for predicting the spectroscopic parameters of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, the Gauge-Including Atomic Orbital (GIAO) method is a prominent computational approach used to forecast Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govsemanticscholar.org

The GIAO method, often employed within Density Functional Theory (DFT) or at the Hartree-Fock (HF) level, calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. semanticscholar.org A common and effective level of theory for such calculations on indazole systems is the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p). nih.gov These calculations typically provide absolute shielding values (σ) for an isolated molecule in the gas phase. nih.gov To be comparable with experimental results obtained in solution, these absolute shieldings must be converted into chemical shifts (δ) relative to a standard, such as tetramethylsilane (B1202638) (TMS). This conversion is often achieved using pre-established empirical equations derived from a large dataset of known compounds. nih.gov

The accuracy of the GIAO method allows for the reliable prediction of both ¹H and ¹³C NMR chemical shifts. semanticscholar.org The predicted values serve to validate the structural integrity of the synthesized compound and can help in the definitive assignment of ambiguous signals in the experimental spectrum. semanticscholar.orgasianresassoc.org For this compound, the electron-withdrawing nature of the two nitrile (-C≡N) groups at positions 4 and 6 is expected to have a significant deshielding effect on the nearby protons and carbons of the indazole ring, leading to higher chemical shift values (downfield shifts) for these nuclei compared to the unsubstituted 1H-indazole. Computational studies on substituted indazoles have confirmed that the position and electronic nature of substituents strongly influence the chemical shifts of the aromatic ring. nih.gov

Below is a representative table illustrating how GIAO-calculated NMR data would be presented and compared with experimental values.

Table 1: Comparison of Experimental and GIAO-Calculated NMR Chemical Shifts (δ, ppm) for this compound (Note: The data below are hypothetical and for illustrative purposes, as specific experimental and computational results for this exact compound were not found in the cited literature. The format is based on typical presentations in computational chemistry studies.)

Atom PositionExperimental δ (ppm)Calculated δ (ppm) (B3LYP/6-311G)Difference (ppm)
H-3[Value][Value][Value]
H-5[Value][Value][Value]
H-7[Value][Value][Value]
C-3[Value][Value][Value]
C-3a[Value][Value][Value]
C-4[Value][Value][Value]
C-5[Value][Value][Value]
C-6[Value][Value][Value]
C-7[Value][Value][Value]
C-7a[Value][Value][Value]
C (4-CN)[Value][Value][Value]
C (6-CN)[Value][Value][Value]

Data based on methodology described in reference semanticscholar.org.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a computational lens to observe the time-dependent behavior of molecules, revealing insights into their motion, conformational flexibility, and intermolecular interactions that are not accessible through static calculations. frontiersin.org For this compound, MD simulations can elucidate its dynamic properties in various environments, such as in solution or in a crystalline state.

An MD simulation protocol for this compound would typically begin with an energy minimization step to relax the initial structure and remove any unfavorable steric clashes. frontiersin.org This is followed by a two-stage equilibration process. First, an NVT (isothermal-isochoric) ensemble is run, where the number of particles (N), volume (V), and temperature (T) are kept constant, allowing the system to reach the desired temperature. Subsequently, an NPT (isothermal-isobaric) ensemble is used, maintaining constant the number of particles (N), pressure (P), and temperature (T), which allows the system's density to equilibrate. frontiersin.org After equilibration, a longer "production" simulation is performed, from which the trajectory data is collected for analysis.

For this compound, MD simulations would be particularly useful for investigating:

Aggregation and Self-Assembly: Indazoles are known to form intermolecular hydrogen bonds, leading to the formation of dimers, trimers, or larger aggregates (catemers) in both solution and the solid state. rsc.orgresearchgate.net MD simulations can model these self-assembly processes, predict the most stable aggregate structures, and calculate the binding free energies of these interactions using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). frontiersin.org

Solvent Interactions: Simulations can model the explicit interactions between the dicarbonitrile indazole and solvent molecules, revealing the structure of the solvation shell and the dynamics of solvent reorganization around the solute.

Conformational Dynamics: While the indazole ring itself is rigid, simulations can explore the vibrational modes and any subtle conformational changes within the molecule over time.

The findings from MD simulations provide a detailed picture of the molecule's behavior at an atomistic level, which is critical for understanding its physicochemical properties and its interactions in a larger system.

Table 2: Representative Parameters for a Molecular Dynamics Simulation Study of this compound (Note: This table is a representative example of how MD simulation parameters would be reported.)

ParameterValue / Description
Simulation SoftwareGROMACS, AMBER, etc. frontiersin.org
Force FieldGROMOS, CHARMM, etc. frontiersin.org
System SetupSolvated in a dodecahedral box with a chosen water model (e.g., SPC) frontiersin.org
Energy MinimizationSteepest descent algorithm, 50,000 steps frontiersin.org
NVT Equilibration100 ps
NPT Equilibration100 ps
Production MD100 ns timescale frontiersin.org
Temperature300 K
Pressure1 bar
Key AnalysesRoot Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis, Binding Free Energy (MM/PBSA) frontiersin.org

Exploratory Research and Emerging Applications of 1h Indazole 4,6 Dicarbonitrile in Non Biological Contexts

High-Nitrogen Materials and Precursors for Energetic Compounds

Heterocyclic compounds are a cornerstone in the development of energetic materials, offering higher heats of formation, density, and better oxygen balance compared to their carbocyclic counterparts. chemistry-chemists.com The indazole structure, a fusion of benzene (B151609) and pyrazole (B372694) rings, provides a versatile scaffold for creating high-nitrogen materials. nih.gov These materials are crucial as precursors for energetic compounds like explosives, propellants, and pyrotechnics. chemistry-chemists.compurdue.edu

The dinitrile functional groups in 1H-indazole-4,6-dicarbonitrile can be chemically transformed into various nitrogen-rich moieties, such as tetrazoles or other energetic groups. This derivatization significantly increases the nitrogen content of the molecule, a key factor in the energy release of such compounds. Research in this area focuses on synthesizing new energetic materials with enhanced performance and improved safety profiles. chemistry-chemists.compurdue.edu For instance, nitropyrazoles are recognized as important components in the design of energetic materials. nih.gov The synthesis of energetic compounds often involves the introduction of nitro groups onto heterocyclic frameworks, a strategy that has been successfully applied to create powerful and insensitive explosives. nih.gov

The development of new energetic materials is a continuous process, with a focus on creating compounds that are more powerful, economical, and safer. purdue.edu The study of high-nitrogen chemistry, particularly involving heterocyclic structures like indazoles, is central to these advancements. purdue.edu

Photophysical Properties and Applications in Optoelectronic Materials

Indazole derivatives, including this compound, exhibit a range of useful photophysical properties that make them promising candidates for applications in optoelectronics. researchgate.net These properties are being explored for use in lighting technologies and the production of light-emitting devices. researchgate.net

Absorption and Emission Characteristics and Quantum Yields

The photophysical properties of indazole derivatives are influenced by their molecular structure and substituents. The absorption and emission of light are governed by electronic transitions within the molecule. For instance, the highly conjugated system of 1H-indazole-6-carboxylate is the primary contributor to its emission properties. mdpi.com

The fluorescence quantum yield, a measure of the efficiency of the emission process, is a critical parameter for optoelectronic applications. In some related molecules, such as 4,7-dithien-2-yl-2,1,3-benzothiadiazole, a high fluorescence quantum yield of 90% has been observed due to the enhancement of radiative processes. rsc.org The photoluminescence of coordination polymers based on 1H-indazole-6-carboxylic acid shows intense broad bands in the blue region of the spectrum, with emission maxima around 363 nm and 391 nm for a cadmium-based complex. mdpi.com

Excited State Dynamics and Energy Transfer Mechanisms

Upon absorption of light, a molecule is promoted to an excited electronic state. The subsequent relaxation processes, known as excited-state dynamics, determine the photophysical behavior of the compound. In molecules with similar push-pull structures, the primary step after excitation can be an internal charge transfer, which can occur on a picosecond timescale. rsc.org This charge transfer is often accompanied by changes in the molecular geometry, such as ring planarization. rsc.org

Understanding the excited state dynamics and energy transfer mechanisms is crucial for designing efficient optoelectronic materials. These processes dictate how the absorbed energy is utilized, whether through light emission, heat dissipation, or energy transfer to other molecules.

Integration into Organic Electronic Devices (e.g., organic light-emitting diodes, organic photovoltaics)

The promising photophysical properties of indazole derivatives have led to their investigation for integration into organic electronic devices. For example, a precursor for organic light-emitting diodes (OLEDs) has been synthesized from 1H-indazole N-oxides. nih.gov OLEDs are a key technology in modern displays and lighting, and the development of new and efficient emitter materials is an active area of research.

In addition to OLEDs, these materials could potentially find applications in organic photovoltaics (OPVs), where they could function as light-absorbing components in the active layer of a solar cell. The tunability of the electronic properties of indazole derivatives through chemical modification makes them attractive for optimizing the performance of such devices.

Development of Chemical Sensors and Probes

The indazole scaffold is also being explored for the development of chemical sensors and probes. The ability of these molecules to interact with specific analytes and produce a detectable signal, such as a change in fluorescence, is the basis for their use in sensing applications.

While direct research on this compound as a chemical sensor is limited in the provided context, the broader class of indazole derivatives has shown promise. For instance, N-substituted indazoles are used as fluorescent trackers in the study of biochemical processes. researchgate.net Furthermore, metal-organic frameworks (MOFs) based on lanthanides have been synthesized and shown to be promising luminescent sensors for pH and toxic phenolic compounds. nih.gov This suggests that indazole-based ligands could be incorporated into similar sensing platforms. The dinitrile groups in this compound could potentially act as coordination sites for metal ions, and changes in the photophysical properties upon binding could be exploited for sensing.

Applications in Coordination Chemistry and Metal Complex Formation

The nitrogen atoms in the indazole ring and the nitrile groups of this compound make it an excellent ligand for coordination with metal ions. This has led to its use in the field of coordination chemistry and the formation of metal complexes, including metal-organic frameworks (MOFs).

MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov They have potential applications in gas storage, separation, and catalysis. nih.gov The synthesis of MOFs often involves solvothermal methods, where the metal salt and the organic linker are reacted in a suitable solvent at elevated temperatures. mdpi.com

Several studies have reported the synthesis of coordination polymers and MOFs using indazole derivatives as ligands. mdpi.comnih.govrsc.org For example, 1H-indazole-6-carboxylic acid has been used to synthesize a 1D coordination polymer with Zn(II) and a 3D MOF with Cd(II). mdpi.com The resulting structures exhibit interesting photoluminescent properties. mdpi.com Another example is the synthesis of a zinc-based MOF with a sodalite topology using a chiral dicarboxylate linker derived from a bicyclic indazole analogue. rsc.org

The coordination behavior of indazole derivatives can be complex, with the ligand adopting different isomeric forms and coordination modes depending on the metal ion and reaction conditions. researchgate.net This versatility allows for the design and synthesis of a wide range of metal complexes with diverse structures and properties.

No Published Research Found for this compound in Specified Fields

Despite a comprehensive search of scientific literature and databases, no published research or data could be located for the chemical compound this compound within the contexts of supramolecular chemistry, self-assembly processes, or corrosion inhibition.

While the compound this compound is listed in chemical supplier databases, confirming its existence and commercial availability, there is a notable absence of scholarly articles or studies detailing its application or investigation in the specified areas of non-biological exploratory research.

Searches for the compound in conjunction with terms such as "supramolecular chemistry," "self-assembly," "coordination polymers," "crystal engineering," "materials science," "corrosion inhibition," and "surface protection" did not yield any relevant results. The scientific literature extensively covers other indazole derivatives and their applications in these fields; however, research specifically focused on the 4,6-dicarbonitrile substituted variant appears to be non-existent in the public domain.

Consequently, it is not possible to provide an article on the "" as outlined. The required sections on its role in supramolecular chemistry, self-assembly, and corrosion inhibition cannot be populated with scientifically accurate and verifiable information due to the lack of primary research on this specific compound.

Further investigation into the synthesis and potential properties of this compound may be a novel area for future research within the scientific community. However, at present, there is no foundation of published work upon which to build the requested article.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-indazole-4,6-dicarbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyanation reactions on pre-functionalized indazole scaffolds. For example, cyano groups can be introduced via nucleophilic substitution using malononitrile derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Reaction optimization should focus on temperature control (80–120°C) and catalyst selection (e.g., MnO₂ for oxidation steps, as used in analogous benzoimidazole syntheses ). Yield improvements may require iterative adjustments to stoichiometry and reaction time, as demonstrated in pyridine-dicarbonitrile systems .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key for confirming substituent positions and electronic environments. The electron-withdrawing dicarbonitrile groups deshield adjacent protons, producing distinct splitting patterns .
  • HRMS : Essential for verifying molecular weight and fragmentation patterns, particularly for detecting trace impurities (e.g., decyanated byproducts).
  • HPLC-PDA : Critical for purity assessment, with mobile phases optimized for polar nitrile-containing compounds (e.g., acetonitrile/water gradients with 0.1% TFA) .

Advanced Research Questions

Q. How does the electron-deficient dicarbonitrile moiety in this compound influence its charge transfer properties in supramolecular systems?

  • Methodological Answer : Computational studies (DFT) and electrochemical analyses (cyclic voltammetry) are required to quantify electron affinity and HOMO-LUMO gaps. For example, imidazo[4,5-b]pyrazine-5,6-dicarbonitrile derivatives exhibit strong intramolecular charge transfer due to nitrile electron withdrawal, reducing fluorescence quantum yields by 40–60% compared to non-cyanated analogs . Spectroelectrochemical titration with anions (e.g., F⁻) can further probe charge-separated states .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent-dependent conformational changes. Systematic approaches include:

  • Variable-temperature NMR : To identify dynamic equilibria between tautomers.
  • Solvent polarity screens : Compare UV-vis and fluorescence spectra in DMSO vs. chloroform to isolate environmental effects .
  • X-ray crystallography : Definitive structural resolution, as applied to bicyclic dicarbonitrile systems .
    • Case Study : Discrepancies in NMR integration ratios for imidazole-dicarbonitriles were resolved by correlating DFT-predicted chemical shifts with experimental data .

Q. How can computational modeling guide the design of this compound-based catalysts or sensors?

  • Methodological Answer :

  • Docking simulations : Predict binding affinities with target analytes (e.g., anions or metal ions) by modeling interactions between nitrile groups and Lewis acidic sites .
  • TD-DFT : Simulate excited-state behavior to optimize fluorescence quenching/activation mechanisms for sensor applications .
  • MD simulations : Assess stability in biological matrices for drug design, focusing on hydrogen-bonding networks mediated by nitrile moieties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.